3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride
Description
This compound features a 2-oxo-1,2,3,4-tetrahydroquinoline core linked via an ether-oxygen bridge to a benzene-1-carboximidamide group at the 3-position, forming a hydrochloride salt. Its structural uniqueness lies in the combination of a tetrahydroquinoline scaffold (known for bioactivity in neurological and antimicrobial contexts) and a carboximidamide moiety, which may enhance hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxymethyl]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c18-17(19)13-3-1-2-11(8-13)10-22-14-5-6-15-12(9-14)4-7-16(21)20-15;/h1-3,5-6,8-9H,4,7,10H2,(H3,18,19)(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALPLCSVDBEDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC3=CC(=CC=C3)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from basic organic molecules. The key reactions include the formation of the quinoline ring, followed by the introduction of an oxo group and subsequent modification to incorporate the benzene-1-carboximidamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The optimization of reaction conditions, such as temperature, pressure, and reactant concentration, is crucial to achieving consistent quality in large batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxides.
Reduction: : Reduction of the quinoline ring can be achieved under suitable conditions, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane.
Major Products
The primary products from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with varying functional groups.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its role in modulating biological pathways.
Medicine: : Potential use as a therapeutic agent due to its bioactive properties.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving binding to receptors or enzymes. This can lead to the modulation of various biochemical pathways, ultimately influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and physicochemical properties of the target compound and its analogs:
Key Observations
Positional Isomerism: The target compound and its 4-substituted analog () differ only in the position of the benzene-carboximidamide group. This minor structural variation could significantly alter solubility, crystallinity, or target binding. For example, 3-substitution may introduce steric hindrance or alter electronic effects compared to 4-substitution.
Salt Form : The dihydrochloride salt in ’s thiophene analog may confer higher solubility in aqueous media compared to the target compound’s hydrochloride form.
Thiophene vs. Benzene: The thiophene-carboximidamide analog () replaces the benzene ring with a sulfur-containing heterocycle, which may enhance lipophilicity and alter pharmacokinetic properties.
Biological Activity
3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests that it may interact with various biological targets, influencing pathways relevant to diseases such as cancer and inflammation. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 331.80 g/mol. The structure includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.
The compound's biological activity may be attributed to its ability to modulate specific enzymatic pathways. Preliminary studies suggest that it could act as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in regulating cyclic nucleotide levels within cells. This modulation can influence various signaling pathways involved in inflammation and cellular proliferation.
In Vitro Studies
Research indicates that derivatives of similar structures have shown significant activity against various targets:
- PDE Inhibition : Compounds related to the tetrahydroquinoline structure have been identified as selective inhibitors of PDE4, which is implicated in inflammatory responses. For example, PDE4 inhibitors have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .
- Anticancer Activity : Some studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Case Studies
- Inflammation Models : In animal models of inflammation, compounds similar to this compound have been shown to significantly reduce edema and inflammatory cell infiltration .
- Cancer Cell Lines : In vitro assays using breast cancer cell lines revealed that certain quinoline derivatives can inhibit cell growth and induce apoptosis at micromolar concentrations .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the functionalization of the tetrahydroquinoline core and subsequent coupling with the benzoxymethyl-carboximidamide moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature : Optimal ranges (e.g., 60–80°C) minimize side reactions during amide bond formation .
- Catalysts : Palladium or copper catalysts may be required for cross-coupling steps .
Table 1 : Key Reaction Parameters and Their Effects
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF/DMSO | Enhances reaction kinetics | |
| Temperature | 60–80°C | Reduces byproduct formation | |
| Catalyst | Pd(OAc)₂/CuI | Facilitates coupling steps |
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the tetrahydroquinoline and benzoxymethyl groups. Use deuterated DMSO for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Table 2 : Analytical Techniques and Applications
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| ¹H NMR | Regiochemical confirmation | Deuterated DMSO, 400 MHz+ | |
| HRMS | Molecular weight validation | ESI+ or MALDI-TOF | |
| HPLC | Purity assessment | C18 column, acetonitrile/water |
Q. What safety considerations are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure .
- Emergency Protocols : Immediate rinsing with water for eye/skin contact; medical consultation if irritation persists .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction parameters?
- Methodological Answer : DoE minimizes experimental iterations by systematically varying factors (e.g., temperature, solvent ratio) and analyzing responses (yield, purity).
- Factorial Design : Identifies interactions between variables (e.g., solvent polarity × temperature) .
- Response Surface Methodology (RSM) : Models non-linear relationships to pinpoint optimal conditions .
Example Application : A Central Composite Design (CCD) for optimizing coupling reactions reduced experimental runs by 40% while achieving 85% yield .
Q. What computational strategies predict and refine synthesis pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Predict transition states and energetics of key steps (e.g., amide coupling) using software like Gaussian or ORCA .
- Machine Learning (ML) : Trains models on reaction databases to recommend solvent/catalyst combinations .
Case Study : ICReDD’s workflow integrated DFT calculations with experimental feedback to reduce synthesis optimization time by 60% .
Q. How should researchers address discrepancies in analytical data (e.g., NMR vs. MS)?
- Methodological Answer :
- Cross-Validation : Repeat analyses using complementary techniques (e.g., 2D NMR for ambiguous peaks; LC-MS for co-eluting impurities) .
- Controlled Degradation Studies : Expose the compound to stress conditions (heat, light) to identify labile functional groups causing inconsistencies .
Example : A mismatch between theoretical and observed MS peaks was resolved via HRMS, revealing a hydrate form not detected by NMR .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
